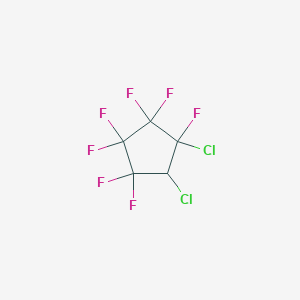
1,5-Dichloro-1,2,2,3,3,4,4-heptafluorocyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dichloro-1,2,2,3,3,4,4-heptafluorocyclopentane is a halogenated cycloalkane. This compound is characterized by the presence of chlorine and fluorine atoms attached to a cyclopentane ring. The unique arrangement of these halogens imparts distinct chemical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dichloro-1,2,2,3,3,4,4-heptafluorocyclopentane typically involves the halogenation of cyclopentane derivatives. One common method is the fluorination of cyclopentane followed by chlorination. The reaction conditions often require the use of catalysts and controlled temperatures to ensure selective halogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using specialized reactors. The use of fluorine and chlorine gases under controlled conditions ensures the efficient production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
1,5-Dichloro-1,2,2,3,3,4,4-heptafluorocyclopentane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more reactive intermediates.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated cyclopentane derivatives, while reduction can produce partially dehalogenated compounds.
Scientific Research Applications
1,5-Dichloro-1,2,2,3,3,4,4-heptafluorocyclopentane has several applications in scientific research:
Biology: Studied for its potential effects on biological systems due to its halogen content.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of halogenated drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,5-Dichloro-1,2,2,3,3,4,4-heptafluorocyclopentane involves its interaction with molecular targets through halogen bonding. The presence of multiple halogen atoms allows the compound to form strong interactions with various substrates, influencing their reactivity and stability. The pathways involved often include halogen exchange and redox reactions, which can lead to the formation of reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dichloro-1,1,2,3,3,4,4-heptafluorocyclopentane
- 1,3-Dichloro-1,2,2,3,3,4,4-heptafluorocyclopentane
- 1,4-Dichloro-1,2,2,3,3,4,4-heptafluorocyclopentane
Uniqueness
1,5-Dichloro-1,2,2,3,3,4,4-heptafluorocyclopentane is unique due to the specific positioning of the chlorine atoms at the 1 and 5 positions on the cyclopentane ring. This arrangement influences its chemical reactivity and physical properties, distinguishing it from other similar compounds with different halogen positions.
Properties
CAS No. |
64470-65-1 |
|---|---|
Molecular Formula |
C5HCl2F7 |
Molecular Weight |
264.95 g/mol |
IUPAC Name |
1,5-dichloro-1,2,2,3,3,4,4-heptafluorocyclopentane |
InChI |
InChI=1S/C5HCl2F7/c6-1-2(7,8)4(11,12)5(13,14)3(1,9)10/h1H |
InChI Key |
BBOSJXXNSKTENL-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(C(C(C1(F)Cl)(F)F)(F)F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















